molecular formula C11H14O3 B8559876 1,4-Benzodioxin-6-ol, 2,3-dihydro-5-(1-methylethyl)-

1,4-Benzodioxin-6-ol, 2,3-dihydro-5-(1-methylethyl)-

Cat. No.: B8559876
M. Wt: 194.23 g/mol
InChI Key: WLLDMWPJZAUMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-6-ol, 2,3-dihydro-5-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzodioxin-6-ol, 2,3-dihydro-5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-6-ol, 2,3-dihydro-5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1,4-benzodioxin-6-ol

InChI

InChI=1S/C11H14O3/c1-7(2)10-8(12)3-4-9-11(10)14-6-5-13-9/h3-4,7,12H,5-6H2,1-2H3

InChI Key

WLLDMWPJZAUMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1OCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-isopropyl-6-methoxy-2,3-dihydro-benzo[1,4]dioxine (1.011 g, 4.9 mmol) in 15 ml CH2Cl2 at −78° C. was added BBr3 (7.3 ml, 7.3 mmol). The solution was allowed to warm to room temperature. After 16 hours the solution was cooled to −78° C., quenched with H2O, warmed to room temperature and extracted with CH2Cl2. The combined organics were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Purification via flash chromatography (7:3 hexane/ethyl acetate) afforded 5-isopropyl-6 hydroxy-2,3-dihydro-benzo[1,4]dioxine (0.622 g, 63%) as a pale yellow oil.
Quantity
1.011 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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